N-[3-(aminomethyl)phenyl]benzamide hydrochloride
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Overview
Description
“N-[3-(aminomethyl)phenyl]benzamide hydrochloride” is a chemical compound with the molecular formula C14H15ClN2O . It appears as a white solid in powdered form .
Molecular Structure Analysis
The InChI code for “N-[3-(aminomethyl)phenyl]benzamide hydrochloride” is 1S/C14H14N2O.ClH/c15-10-11-5-4-8-13 (9-11)16-14 (17)12-6-2-1-3-7-12;/h1-9H,10,15H2, (H,16,17);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]benzamide hydrochloride” has a molecular weight of 262.74 . It is a powder at room temperature .Scientific Research Applications
Histone Deacetylase Inhibitors and Cancer Therapy
Benzamide derivatives, such as MS-275 and CI-994, are part of a new class of targeted anticancer agents known as histone deacetylase (HDAC) inhibitors. These compounds have shown promise in the development of cancer therapies. HDAC inhibitors work by altering gene expression, and they have been found to be effective in combination with other treatments like radiation, kinase inhibitors, cytotoxic agents, and differentiating agents. Studies have shown that these compounds can have antitumor activity in both hematologic and solid tumors (Marks et al., 2004).
Analytical Chemistry and Environmental Monitoring
Benzamide derivatives are also significant in analytical chemistry, particularly in the synthesis and structural analysis of novel compounds. For example, the synthesis and spectroscopic and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been explored. This research is crucial for understanding the chemical properties and potential applications of benzamide derivatives in various fields, including environmental monitoring and pharmaceuticals (Issac & Tierney, 1996).
Antituberculosis Activity
Organotin complexes of certain benzamide derivatives have shown remarkable antituberculosis activity. Research in this area has scrutinized these compounds using Mycobacterium tuberculosis H37Rv, indicating that the structural diversity and ligand environment of the organotin moiety significantly influence their antituberculosis efficacy. This highlights the potential of benzamide derivatives in developing new antituberculosis treatments (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Reviews
Benzamide derivatives have been the subject of pharmacological reviews, indicating their importance in drug discovery and development. These reviews cover the discovery, pharmacological characterization, and behavioral effects of compounds like eticlopride, highlighting the role of dopamine D2-like receptor antagonists in understanding central dopamine receptor function and their influence on behavior (Martelle & Nader, 2008).
Safety And Hazards
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h1-9H,10,15H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTWCZNIRLPXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]benzamide hydrochloride | |
CAS RN |
1423032-67-0 |
Source
|
Record name | N-[3-(aminomethyl)phenyl]benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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